molecular formula C24H25NO4S B11639594 Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate

Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate

Cat. No.: B11639594
M. Wt: 423.5 g/mol
InChI Key: WSUDXVSGNAULHQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate is a thiophene-based small molecule characterized by a central thiophene ring substituted at positions 2 and 3. At position 3, an ethyl carboxylate group is attached, while position 2 features a 4-(2-methylphenoxy)butanoylamino substituent . This compound is structurally related to ligands targeting serotonin receptors (5-HT), particularly 5-HT₃ and 5-HT₄, due to its similarity to other thiophene derivatives with demonstrated receptor-binding activity .

The synthesis of such thiophene derivatives typically involves the Gewald reaction, a well-established method for constructing 2-aminothiophene-3-carboxylate scaffolds. For example, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (compound 1 in ) is synthesized via this route, followed by functionalization steps to introduce substituents like the butanoylamino and phenoxy groups .

Properties

Molecular Formula

C24H25NO4S

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H25NO4S/c1-3-28-24(27)19-16-21(18-11-5-4-6-12-18)30-23(19)25-22(26)14-9-15-29-20-13-8-7-10-17(20)2/h4-8,10-13,16H,3,9,14-15H2,1-2H3,(H,25,26)

InChI Key

WSUDXVSGNAULHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the phenyl group, and the esterification process. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations: Ortho vs. Meta Methylphenoxy Groups

A closely related analog, ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate, differs only in the position of the methyl group on the phenoxy ring (3-methylphenoxy vs. 2-methylphenoxy in the target compound) . This positional isomerism can significantly influence steric and electronic properties:

  • Meta substitution (3-methylphenoxy): Reduces steric strain, possibly enhancing solubility or receptor affinity.

Note: No direct biological data for these isomers are provided in the evidence, but such structural differences often correlate with variations in pharmacokinetics or target selectivity.

Piperazinyl-Substituted Analogs: Receptor Selectivity

Compound 41 (), 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butanoylamino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester, shares the thiophene-3-carboxylate core and butanoylamino group but replaces the phenoxy moiety with a piperazinyl-pyrimidine substituent. Key findings:

Amino-Substituted Thiophene Derivatives

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (compound 1, ) lacks the butanoylamino-phenoxy side chain. Instead, it features an amino group at position 2. This simpler structure:

  • Polarity: The amino group increases hydrophilicity, likely improving aqueous solubility.

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Receptor Affinity (Kᵢ) Selectivity Reference
Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate (Target) 2-methylphenoxy, butanoylamino, ethyl carboxylate Not reported Not reported
Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate (Isomer) 3-methylphenoxy Not reported Not reported
2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butanoylamino]-4,5-dimethyl-3-thiophenecarboxylate (41) Piperazinyl-pyrimidine, dimethylthiophene 5-HT₄: 81.3 nM 5-HT₄ selective
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (Compound 1) Amino group at position 2 Not tested N/A

Biological Activity

Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly in the realm of antiviral and anticancer research. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H25NO4S, with a molecular weight of approximately 423.5 g/mol. The structure features a thiophene ring, an ethyl ester group, and an amide functional group, which contribute to its reactivity and biological activity.

Antiviral Properties

Preliminary studies suggest that compounds with similar structures exhibit antiviral activities . The unique arrangement of functional groups in this compound may facilitate interactions with viral proteins, making it a candidate for further investigation as an antiviral agent. For instance, structural analogs have shown efficacy against various viruses, indicating a promising pathway for drug development.

Anticancer Potential

Research has indicated that compounds with thiophene moieties often demonstrate anticancer properties . This compound's structural features may enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiophene Ring : Utilizing appropriate precursors to create the thiophene structure.
  • Esterification : Reacting the thiophene compound with an ethyl alcohol derivative to form the ester.
  • Amidation : Introducing the butanoylamino group through a coupling reaction.

These synthetic pathways are critical for modifying the compound for enhanced biological activity or specificity.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylateSimilar thiophene core; different phenoxy substitutionPotential antiviral activity
Ethyl 2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclohepta[b]thiophene-3-carboxamideContains cyclohepta thiophene structureAnticancer properties reported
Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylateBrominated phenolic substituentInvestigated for anti-inflammatory effects

This table highlights how variations in substituents can lead to diverse biological activities, underlining the importance of structural modifications in drug design.

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